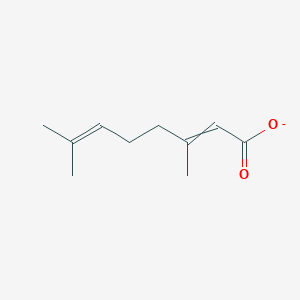

3,7-Dimethylocta-2,6-dienoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H15O2- |

|---|---|

Molekulargewicht |

167.22 g/mol |

IUPAC-Name |

3,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |

InChI-Schlüssel |

ZHYZQXUYZJNEHD-UHFFFAOYSA-M |

SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

Kanonische SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Transformations of 3,7 Dimethylocta 2,6 Dienoate

Total Synthesis Approaches to 3,7-Dimethylocta-2,6-dienoate

The synthesis of this compound, which includes important fragrance compounds like methyl geranate (B1243311) and methyl nerolate, can be achieved through various routes, often focusing on the stereocontrolled formation of the C2-C3 double bond.

Stereoselective Synthesis of (E)- and (Z)-Isomers

Control over the geometry of the C2-C3 double bond is crucial for obtaining the desired (E)-isomer (geranate) or (Z)-isomer (nerolate).

(E)-Isomer Synthesis : The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method that predominantly yields (E)-alkenes. This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde to form the alkene. The stereochemical outcome is driven by thermodynamic control, favoring the formation of the more stable (E)-isomer. Factors such as increased steric bulk of the aldehyde and higher reaction temperatures can further enhance the selectivity for the (E)-product.

(Z)-Isomer Synthesis : A specific method for synthesizing the (Z)-isomer involves the γ-alkylation of 2-butynoic acid. In a documented pathway, 2-butynoic acid is treated with lithium 2,2,6,6-tetramethylpiperidide, followed by alkylation with 1-bromo-3-methyl-2-butene. The resulting 7-methyloct-6-en-2-ynoic acid is then esterified and treated with lithium dimethylcuprate to yield methyl (Z)-3,7-dimethylocta-2,6-dienoate with high selectivity.

Table 1: Comparison of Stereoselective Synthesis Methods

| Target Isomer | Common Method | Key Reagents/Steps | Typical Stereoselectivity |

| (E)-3,7-Dimethylocta-2,6-dienoate | Horner-Wadsworth-Emmons | Stabilized phosphonate ester, aldehyde (e.g., 6-methylhept-5-en-2-one), base (e.g., NaH) | Predominantly (E) |

| (Z)-3,7-Dimethylocta-2,6-dienoate | Alkyne Alkylation/Cuprate Addition | 2-Butynoic acid, lithium 2,2,6,6-tetramethylpiperidide, 1-bromo-3-methyl-2-butene, lithium dimethylcuprate | High (Z) selectivity |

Key Precursors and Reaction Pathways (e.g., Wittig Reactions, Horner-Wadsworth-Emmons)

Several precursors and reaction types are central to the synthesis of this compound.

Key Precursors : Common starting materials include geranic acid, geraniol (B1671447), citral (B94496) ((E/Z)-3,7-dimethyl-2,6-octadienal), and 6-methylhept-5-en-2-one. lookchem.com Geraniol can be oxidized to geranial, which is then further oxidized to geranic acid, a direct precursor for esterification. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction : This is one of the most reliable methods for forming the α,β-unsaturated ester system. The HWE reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion. sioc-journal.cn In contrast to the Wittig reaction, the HWE reaction typically uses phosphonate-stabilized carbanions which are more nucleophilic and less basic. sioc-journal.cn A significant advantage is that the dialkylphosphate salt byproduct is water-soluble and easily removed. sioc-journal.cn The reaction generally favors the formation of (E)-alkenes. sioc-journal.cnacs.org

Wittig Reaction : The Wittig reaction provides another route to the alkene functionality by reacting an aldehyde or ketone with a phosphorus ylide. arkat-usa.org While applicable, the stereoselectivity depends on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, whereas non-stabilized ylides often lead to (Z)-alkenes. arkat-usa.org The synthesis of Artekeiskeanol D, for example, has utilized a Wittig reaction as a key step in its synthetic pathway. smolecule.com

Specific Esterification Methods

The final step in many syntheses of this compound is the formation of the ester group.

Acid-Catalyzed Esterification : The most direct and common method is the Fischer esterification of geranic acid with the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically heated to drive the equilibrium towards the product.

Enzymatic Esterification : Biocatalytic methods offer an alternative under milder conditions. Lipases, such as Pseudomonas cepacia lipase, can catalyze the esterification between an alcohol and an acyl donor. researchgate.net For example, 3,7-dimethylocta-2,6-dien-1-yl acetate (B1210297) has been synthesized from the corresponding alcohol and vinyl acetate using an enzymatic approach. researchgate.net In nature, methyl geranate can be formed in plants from geraniol via its glucose conjugate, a process elicited by methyl jasmonate. researchgate.net

Derivatization and Functionalization of this compound

The ester and alkene functional groups in this compound allow for a variety of chemical transformations.

Reduction Reactions to Octadienols

The ester functionality can be selectively reduced to the corresponding primary alcohol, yielding the valuable fragrance compounds geraniol ((E)-isomer) or nerol (B1678202) ((Z)-isomer).

Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent is commonly used to reduce the ester to an alcohol. For instance, methyl (Z)-3,7-dimethylocta-2,6-dienoate can be effectively reduced to (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol) using LiAlH₄ in a solvent like tetrahydrofuran (B95107) at low temperatures (0-5°C).

Table 2: Reduction of Methyl (Z)-3,7-Dimethylocta-2,6-dienoate

| Substrate | Reducing Agent | Solvent | Product |

| Methyl (Z)-3,7-dimethylocta-2,6-dienoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (Z)-3,7-dimethylocta-2,6-dien-1-ol (Nerol) |

Oxidative Transformations

The double bonds in the this compound skeleton are susceptible to oxidation.

Oxidation to Geranic Acid : The ester can be oxidized back to its corresponding carboxylic acid, geranic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide.

Epoxidation : The electron-rich double bonds can undergo epoxidation. Selective epoxidation of the 6,7-double bond in geranyl acetate, a related compound, is a known transformation. A similar reaction on methyl geranate can yield methyl (E)-6,7-epoxy-3,7-dimethyloct-2-enoate. This epoxide is a versatile intermediate for further synthesis. For instance, selective epoxidation of geranyl acetate followed by oxidative cleavage and a Wittig reaction has been used as a route to synthesize derivatives.

Sharpless Asymmetric Dihydroxylation : This reaction can be used to introduce chirality by converting the double bonds into diols. For example, methyl (Z)-3,7-dimethylocta-2,6-dienoate can undergo asymmetric dihydroxylation to form chiral diol esters, which are precursors to optically active lactones. sioc-journal.cn

Compound Reference Table

Formation of Substituted Esters and Analogues

The chemical structure of this compound, an ester derived from geranic acid, serves as a versatile scaffold for the synthesis of a wide array of analogues. The primary strategy for creating these derivatives involves the modification of the ester group, allowing for the introduction of various functionalities, particularly substituted aromatic rings.

A common synthetic approach begins with the esterification of geranic acid. In one documented method, a series of novel geranic acid esters featuring substituted aromatic rings were synthesized. mdpi.com This process involves reacting geranic acid with a substituted phenol (B47542) in the presence of a coupling agent to facilitate the ester bond formation. The synthesis of the precursor, geranic acid, can be achieved through the oxidation of geranial. mdpi.com While initial methods used oxidizers like Dess-Martin periodinane (DMP), which resulted in complex reaction processes and low yields, alternative approaches using reagents such as sodium chlorite (B76162) (NaClO₂) have been successfully employed. mdpi.com

Following the synthesis of geranic acid, it can be coupled with various substituted phenols to yield the target esters. Research has demonstrated the synthesis of a diverse library of these compounds, including those with tolyl, methoxyphenyl, and other substituted phenyl groups attached to the carboxylate oxygen. mdpi.com These synthetic efforts are often driven by the search for new molecules with specific biological activities. mdpi.comresearchgate.net For instance, a series of (E)-3,7-dimethylocta-2,6-dienoate esters were created by inverting the ester group of known lead compounds to explore their potential as aphid repellents. mdpi.comresearchgate.net

The table below details a selection of synthesized substituted esters of (E)-3,7-dimethylocta-2,6-dienoate, along with their reported yields, showcasing the versatility of this synthetic approach. mdpi.com

Table 1: Examples of Synthesized Substituted (E)-3,7-Dimethylocta-2,6-dienoate Esters

| Compound Name | Yield (%) | Reference |

|---|---|---|

| 2-tolyl (E)-3,7-dimethylocta-2,6-dienoate | 49.5 | mdpi.com |

| 3-tolyl (E)-3,7-dimethylocta-2,6-dienoate | 60.2 | mdpi.com |

| 2-methoxyphenyl (E)-3,7-dimethylocta-2,6-dienoate | 58.5 | mdpi.com |

| 3-methoxyphenyl (B12655295) (E)-3,7-dimethylocta-2,6-dienoate | 58.0 | mdpi.com |

Analogues have also been prepared by conjugating geranic acid to more complex molecules, such as in the synthesis of Nalbuphino-geranoate.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate the intricate mechanisms of chemical and biochemical reactions. smolecule.com By replacing specific atoms within a molecule with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) ²H for ¹H, or carbon-13 ¹³C for ¹²C), researchers can trace the fate of these atoms through complex transformations. smolecule.comnih.gov This method has been applied to the study of this compound and related terpenoid compounds to understand their biosynthesis and reaction pathways. smolecule.com

For instance, the synthesis of deuterated and ¹³C-labeled versions of this compound has been reported. nih.govdb-thueringen.dersc.org Specific examples include:

Ethyl 2-deutero-3,7-dimethylocta-2,6-dienoate : This compound was prepared for investigations into the catalytic mechanisms of sesquiterpene cyclases.

Methyl (2Z)-[2,4,4,9,9,9-²H₆]-3,7-dimethylocta-2,6-dienoate : This deuterated analogue was used in studies of multiproduct terpene synthases to understand catalytic promiscuity and the cyclization of different geometric isomers. db-thueringen.dersc.org

Ethyl (Z)-[1,2-¹³C₂]-3,7-dimethylocta-2,6-dienoate : This ¹³C-labeled ester was synthesized and subsequently reduced to its corresponding alcohol to investigate orthogonal monoterpenoid biosynthesis in yeast. nih.gov

These labeled compounds serve as probes in mechanistic studies. When an isotopically labeled substrate is introduced into a reaction system, such as with a purified enzyme, the position of the isotopic label in the resulting product(s) can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. smolecule.com This information provides definitive evidence for bond-forming and bond-breaking events, the involvement of specific intermediates, and the stereochemical course of a reaction. smolecule.com In the context of terpenoid biosynthesis, these studies have been instrumental in understanding the complex carbocation chemistry catalyzed by terpene synthases. smolecule.com

Reaction Mechanisms and Kinetics of this compound Transformations

The this compound framework can undergo several chemical transformations, the mechanisms of which are governed by the reactivity of its ester functional group and the conjugated double bond system.

Hydride Reduction: A fundamental transformation of this compound is its reduction to the corresponding primary alcohol, (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol) or the (E)-isomer (geraniol). This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). nih.govresearchgate.net The mechanism for ester reduction with LiAlH₄ proceeds via nucleophilic acyl substitution. organic-chemistry.org

A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate. organic-chemistry.org

The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the alkoxy group (-OR) as a leaving group. This step yields an aldehyde intermediate (citral).

The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄. organic-chemistry.org A hydride attacks the aldehyde carbonyl, forming a tetrahedral alkoxide intermediate.

An acidic workup in the final step protonates the alkoxide to yield the primary alcohol. researchgate.net

Transesterification: Like other esters, this compound can undergo transesterification, where its alkoxy group is exchanged with that of another alcohol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.org The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester carbonyl, followed by the elimination of the original alkoxy group. organic-chemistry.org Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by the reactant alcohol. organic-chemistry.org

Biochemical Transformations: In biological systems, this compound (as geranate) is involved in metabolic pathways. The denitrifying bacterium Alcaligenes defragrans can synthesize geranic acid from various monoterpenes like β-myrcene and limonene, indicating a novel anaerobic degradation pathway. libretexts.org The formation is catalyzed by heat-labile substances in cytosolic extracts, pointing to an enzymatic mechanism. libretexts.org Additionally, the oxidation of the aldehyde citral to this compound is a known biochemical reaction catalyzed by aldehyde dehydrogenase enzymes, utilizing cofactors such as NADP⁺. rsc.org

Radical Reactions: Analogues of this compound can also participate in radical reactions. For example, the chemical and electrochemical reduction of methyl (2E, 6E)-8-bromo-3,7-dimethylocta-2,6-dienoate, catalyzed by vitamin B12, proceeds through a free radical mechanism involving intermediate radicals that can undergo rearrangements and coupling reactions. masterorganicchemistry.com

Biosynthesis and Natural Occurrence of 3,7 Dimethylocta 2,6 Dienoate

Pathways of Biosynthesis for 3,7-Dimethylocta-2,6-dienoate (or Geranic Acid)

The biosynthesis of geranic acid can occur through various pathways, often involving the oxidation of the corresponding alcohol, geraniol (B1671447).

Geranic acid is an integral part of the acyclic monoterpenoid biosynthesis pathway. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The biosynthesis of these compounds typically starts from geranyl diphosphate (B83284) (GPP), which is formed from the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP). nih.govnih.gov

In mammals, geraniol, an intermediate in cholesterol synthesis, can be oxidized to geranic acid. nih.gov This conversion is part of a metabolic pathway where isoprenols like geraniol are acted upon by alcohol and aldehyde dehydrogenases. nih.gov Similarly, in the denitrifying bacterium Alcaligenes defragrans (now reclassified as Castellaniella defragrans), geranic acid is a key intermediate in the anaerobic degradation of monoterpenes. nih.govresearchgate.net The proposed pathway involves the hydration of β-myrcene to linalool, followed by isomerization to geraniol, and subsequent oxidation to geranial and then to geranic acid. researchgate.net

In the context of microbial engineering, Escherichia coli has been engineered to produce geranate (B1243311) (the salt of geranic acid) from isopentenols through an isopentenol (B1216264) utilization pathway (IUP). nih.govwiley.comresearchgate.net This process involves the conversion of isopentenols to geraniol, which is then oxidized to geranate. nih.govwiley.com

Geranic acid is classified as a polyunsaturated, methyl-branched fatty acid. nih.govnih.gov Its metabolism can be linked to fatty acid and lipid metabolism. foodb.ca In the bacterium Alcaligenes defragrans, geranic acid was identified as a major metabolite when the organism was grown on monoterpenes, accumulating in the cells and culture medium. nih.gov This suggests its integration into the cellular metabolic network, likely being further degraded through a pathway similar to β-oxidation of fatty acids. researchgate.net

The formation of geranic acid from various monoterpenes like α-pinene, limonene, α-phellandrene, and β-myrcene has been demonstrated in cell suspensions of A. defragrans. nih.govresearchgate.net The highest conversion rates were observed with the acyclic monoterpene β-myrcene. nih.govresearchgate.net

The biosynthesis of the precursors to geranic acid is catalyzed by prenyltransferases and terpene synthases. Prenyltransferases, such as geranyl diphosphate (GPP) synthase, are responsible for creating the C10 backbone of monoterpenes by condensing IPP and DMAPP. nih.govnih.govmdpi.com Terpene synthases (TPSs) then catalyze the conversion of these linear diphosphates into a vast array of cyclic and acyclic terpenoids. nih.govnih.gov

The direct conversion of geraniol to geranic acid is typically a two-step oxidation process involving dehydrogenases. nih.govacs.org

Geraniol dehydrogenase (GeDH) oxidizes geraniol to its corresponding aldehyde, geranial. nih.govacs.orgtandfonline.com

Geranial dehydrogenase (GaDH) then oxidizes geranial to geranic acid. nih.govacs.orgebi.ac.uk

These dehydrogenase enzymes have been identified in various microorganisms, including Castellaniella defragrans and Acinetobacter sp.. tandfonline.comebi.ac.uk In Saccharomyces cerevisiae (yeast), alcohol dehydrogenases are also implicated in the conversion of geraniol to geranic acid. researchgate.netbiorxiv.org

Terpene synthases are known for their catalytic promiscuity, meaning a single enzyme can often produce multiple products from a single substrate or accept multiple substrates. nih.govdb-thueringen.deoup.com This promiscuity is a key driver of the vast chemical diversity of terpenoids in nature. nih.govnih.gov While terpene synthases are primarily responsible for creating the carbon skeletons of terpenes, including the precursor to geraniol, the subsequent oxidation to geranic acid is carried out by dehydrogenases.

The cyclization cascades catalyzed by TPSs are complex, multi-step reactions involving carbocation intermediates. nih.gov The final product profile is determined by how these reactive intermediates are stabilized and quenched, either by deprotonation or by reaction with water. cardiff.ac.uk While not directly forming geranic acid, the promiscuity of TPSs can influence the availability of various monoterpene alcohols that can serve as substrates for dehydrogenases. For instance, some TPSs can produce geraniol as a minor product alongside other cyclic monoterpenes. oup.com

The production of geranic acid can be enhanced through the metabolic engineering of microorganisms. acs.org In E. coli, the expression of alcohol and aldehyde dehydrogenases from Castellaniella defragrans was optimized to increase the titer of geranate. nih.govwiley.com This demonstrates the potential for regulating and engineering these biosynthetic enzymes for targeted production.

In Yarrowia lipolytica, knocking out enzymes responsible for the conversion of geraniol to other products like citronellol (B86348) and geranic acid has been proposed as a strategy to increase geraniol accumulation. biorxiv.org Conversely, overexpression of the relevant dehydrogenases can be used to maximize geranic acid production. The choice of media components can also affect the production of enzymes involved in these biotransformation reactions. nih.govacs.org

Enzymatic Systems Involved (e.g., Terpene Synthases, Prenyltransferases)

Catalytic Promiscuity and Cyclization Cascades in Terpene Synthases

Natural Distribution and Sources of this compound

Geranic acid is found in a variety of natural sources, particularly in plants and as a product of microbial metabolism.

It has been identified in plants such as lemongrass (Cymbopogon citratus), where both the trans and cis isomers are present. windows.netacs.orgebi.ac.uk Other plant sources include Daphne odora and Pelargonium graveolens. nih.govtaylorandfrancis.com Geraniol, the precursor alcohol, is a major component of the essential oils of several Cymbopogon species and rose geranium. taylorandfrancis.com

Microorganisms are also a significant source of geranic acid through biotransformation. Various bacteria and fungi have been shown to convert geraniol or citral (B94496) into geranic acid, including:

Alcaligenes defragrans (now Castellaniella defragrans) nih.govresearchgate.net

Aspergillus niger tandfonline.com

Mucor irregularis nih.govwindows.net

Penicillium digitatum nih.govacs.org

Pseudomonas species tandfonline.com

Saccharomyces cerevisiae researchgate.net

The table below summarizes some of the natural sources where this compound (Geranic Acid) or its direct precursor, geraniol, have been identified.

Table 1: Natural Sources of Geranic Acid and its Precursor Geraniol

| Organism | Compound Identified | Type of Organism | Reference(s) |

|---|---|---|---|

| Cymbopogon citratus (Lemongrass) | Geranic acid | Plant | windows.netacs.orgebi.ac.uk |

| Daphne odora | Geranic acid | Plant | nih.gov |

| Pelargonium graveolens (Rose Geranium) | Geranic acid, Geraniol | Plant | nih.govtaylorandfrancis.com |

| Humulus lupulus L. (Hops) | Geranic acid | Plant | nih.gov |

| Castellaniella defragrans | Geranic acid | Bacterium | nih.govresearchgate.net |

| Aspergillus niger | Geranic acid | Fungus | tandfonline.com |

| Mucor irregularis | Geranic acid | Fungus | nih.govwindows.net |

| Penicillium digitatum | Geranic acid | Fungus | nih.govacs.org |

| Saccharomyces cerevisiae | Geranic acid | Fungus (Yeast) | researchgate.net |

Occurrence in Plant Species and Essential Oils

This compound is a notable constituent of several plant species and their essential oils, contributing to their characteristic aromas.

Cymbopogon citratus (Lemongrass): Lemongrass is a significant natural source of this compound, where it is found as a major component of its essential oil. nih.govebi.ac.ukgoogle.com Research has identified geranic acid as one of the active substances in lemongrass. ebi.ac.ukwikidata.org

Citrus Fruits: This compound is also present in the oils of various citrus fruits, including lemon and orange. nih.gov

Bergamot: Bergamot essential oil contains methyl geranate, the methyl ester of geranic acid. thegoodscentscompany.com Specifically, methyl (2E)-3,7-dimethylocta-2,6-dienoate has been detected in bergamot oil at concentrations ranging from 0.002% to 0.015%. thegoodscentscompany.com

Other plant sources where this compound or its derivatives have been reported include Elsholtzia ciliate, Homalomena occulta, Monocyclanthus vignei, Chinese rose (Rosa chinensis), and ginger (Zingiber officinale Roscoe). google.comvulcanchem.comnih.govnih.gov

Presence in Microbial and Other Biological Systems

Beyond the plant kingdom, this compound and its esters have been identified in microbial systems.

Aspergillus fumigatus: Methyl nerate, the cis-isomer of methyl geranate, has been detected in the volatile organic compounds produced by this pathogenic fungus. vulcanchem.com

The biosynthesis of monoterpenoids like this compound in microorganisms is a subject of ongoing research. nih.gov It is understood that these compounds are synthesized from the precursor geranyl diphosphate (GPP). nih.gov

Isomeric Ratios in Natural Isolates

This compound has two primary geometric isomers: the trans isomer, geranic acid, and the cis isomer, nerolic acid. foodb.cagoogle.com The corresponding methyl esters are known as methyl geranate (trans) and methyl nerate (cis). vulcanchem.com

The ratio of these isomers can vary depending on the natural source. For instance, citral, which is the aldehyde form (3,7-dimethylocta-2,6-dienal), is a mixture of the two geometric isomers geranial and neral. nih.gov In the essential oil of lemongrass (Cymbopogon citratus), citral constitutes a major portion, typically between 75-85%. nih.gov

Table of Plant and Microbial Sources

| Source | Compound Form | Reference(s) |

|---|---|---|

| Cymbopogon citratus (Lemongrass) | This compound (Geranic Acid) | nih.govebi.ac.ukgoogle.comwikidata.org |

| Citrus Fruits (Lemon, Orange) | 3,7-Dimethylocta-2,6-dienal (Citral) | nih.gov |

| Bergamot (Citrus bergamia) | Methyl (2E)-3,7-dimethylocta-2,6-dienoate | thegoodscentscompany.com |

| Elsholtzia ciliate | Methyl nerate | vulcanchem.com |

| Homalomena occulta | Methyl nerate | vulcanchem.com |

| Monocyclanthus vignei | 3,7-Dimethyl-2,6-octadienoic acid | nih.govnih.gov |

| Aspergillus fumigatus | Methyl nerate | vulcanchem.com |

| Chinese rose (Rosa chinensis) | Geranic Acid | google.com |

| Ginger (Zingiber officinale Roscoe) | Geranic Acid | google.com |

Biological and Ecological Roles of 3,7 Dimethylocta 2,6 Dienoate

Semiochemical Functions in Interspecies Communication

Semiochemicals are chemicals that convey signals between organisms, and 3,7-dimethylocta-2,6-dienoate and its derivatives are active in this capacity, particularly within the insect world. researchgate.net They are involved in pheromonal communication, influencing behaviors critical for survival and reproduction. foodb.caebi.ac.uk

While the primary component of the aphid alarm pheromone is (E)-β-farnesene, derivatives of geranic acid, the parent acid of this compound, have been extensively studied for their effects on aphids. mdpi.commdpi.com When aphids are attacked, they release alarm pheromones from their cornicles, which signal nearby conspecifics to disperse. mdpi.com Although naturally occurring alarm pheromones can be unstable, synthetic analogs, including esters of geranic acid, have been developed to enhance stability and effectiveness as repellents. mdpi.com

Research has focused on designing and synthesizing novel geranic acid esters—which are substituted 3,7-dimethylocta-2,6-dienoates—to create new, eco-friendly aphid control agents. researchgate.netsemanticscholar.org These synthetic compounds leverage the basic structure of natural semiochemicals to influence aphid behavior.

The functions of these compounds extend beyond alarm signals. Geranic acid, chemically known as (E)-3,7-dimethyl-2,6-octadienoic acid, has been identified as a component of the aggregation pheromone for certain weevils (Coleoptera: Curculionidae). researchgate.net Aggregation pheromones are used to draw individuals together for purposes such as mass feeding or mating. researchgate.net In general, insect pheromones are crucial for a variety of social and sexual behaviors, including mate location and courtship. researchgate.netebi.ac.uk The use of pheromones, including geranic acid, is a key strategy in monitoring and managing agricultural pests like the boll weevil and plum curculio. researchgate.net

Research Findings on Insect Pheromonal Activity

| Compound Family | Insect Group | Pheromone Type | Behavioral Role |

| Geranic Acid Esters | Aphids (e.g., Acyrthosiphon pisum) | Alarm Pheromone Analogs | Repellency, Dispersion researchgate.netmdpi.comsemanticscholar.org |

| Geranic Acid | Weevils (Coleoptera: Curculionidae) | Aggregation Pheromone | Attraction, Aggregation researchgate.net |

Pheromonal Activity in Insect Species (e.g., Aphid Alarm Pheromone)

Phytochemical Roles in Plant Biology

In plants, this compound and related monoterpenoids are involved in a variety of biological processes, from defense against herbivores and pathogens to mediating interactions with insects. db-thueringen.denih.gov

Terpenes are a major class of plant secondary metabolites that contribute to defense. db-thueringen.de Monoterpenes, such as this compound, can act as toxins and feeding deterrents to herbivores. db-thueringen.de For instance, the resin of conifers contains a mixture of volatile monoterpenes and less volatile diterpene acids. db-thueringen.de Upon attack by an herbivore, the monoterpenes help the resin flow quickly to the wound site, where the diterpene acids act as toxins and polymerize to seal the wound. db-thueringen.de This demonstrates the integral role of such compounds in the complex defensive strategies of plants.

The interaction between plants and insects is often mediated by volatile organic compounds, and derivatives of this compound are key players in this context. vulcanchem.com Specifically, various esters of geranic acid have been synthesized and tested for their repellent activity against the pea aphid, Acyrthosiphon pisum. researchgate.net

In one study, a series of novel geranic acid esters with substituted aromatic rings were created. semanticscholar.org Bioassays revealed that these compounds had significant repellent effects on aphids. researchgate.net For example, one of the most effective compounds, 3-methoxyphenyl (B12655295) (E)-3,7-dimethylocta-2,6-dienoate, exhibited a repellency proportion of 55.6%. researchgate.netsemanticscholar.org These findings underscore the potential of modifying the structure of natural plant compounds to develop effective and environmentally friendly pest management tools. researchgate.net

Repellency of Selected Geranic Acid Esters Against Acyrthosiphon pisum

| Compound (Substituted this compound) | Repellency Proportion |

| 3-methoxyphenyl (E)-3,7-dimethylocta-2,6-dienoate | 55.6% researchgate.netsemanticscholar.org |

| 2-tolyl (E)-3,7-dimethylocta-2,6-dienoate | ~50% (estimated from graph) researchgate.net |

| 3-chlorophenyl (E)-3,7-dimethylocta-2,6-dienoate | ~54% (estimated from graph) researchgate.net |

This compound and its parent acid are recognized as natural plant metabolites. ebi.ac.uknih.gov A phytochemical study of the flowers of Albizia lebbeck led to the isolation of a new acyclic secondary metabolite identified as (2E)-3,7-dimethylocta-2,6-dienoate-6-O-α-l-arabinopyranosyl-β-d-glucopyranoside. nih.gov This finding confirms the natural occurrence of this compound structure within the plant kingdom. nih.gov Furthermore, the related isomer, methyl nerate (methyl (2Z)-3,7-dimethylocta-2,6-dienoate), has been reported as a natural product in plants such as Elsholtzia ciliata and Homalomena occulta. vulcanchem.com Geranic acid is also a known plant metabolite, found in popular herbs like lemongrass (Cymbopogon citratus). ebi.ac.uk

Involvement in Plant-Insect Interactions (e.g., Repellency)

Antimicrobial and Antifungal Activities in Non-Human Systems

Geranic acid, a monoterpene compound, demonstrates significant antimicrobial and antifungal properties, particularly against pathogens affecting plants. lookchem.comebi.ac.uk Its activity is a subject of interest for its potential applications in agriculture. lookchem.com

Inhibition of Fungal Pathogens (e.g., Maize Fungi)

Research has identified this compound as a potent inhibitor of key fungal pathogens that impact maize (Zea mays), a globally significant crop. In vitro studies have confirmed its strong inhibitory action against Fusarium graminearum and Colletotrichum graminicola, two of the primary fungi responsible for diseases in maize that can lead to reduced quality and yield. lookchem.comebi.ac.ukgoogle.com The metabolic engineering of geranic acid in maize has been explored as a strategy to enhance fungal resistance. google.com While many terpenoids are known for their antifungal properties, geranic acid is among those tested for its efficacy against major pathogenic fungi of maize. ebi.ac.uk

| Fungal Pathogen | Host Plant | Inhibitory Effect of this compound |

| Fusarium graminearum | Maize | Strong inhibitory activity observed in vitro. lookchem.comebi.ac.ukgoogle.com |

| Colletotrichum graminicola | Maize | Strong inhibitory activity observed in vitro. lookchem.comebi.ac.ukgoogle.com |

Mechanisms of Antimicrobial Action in Plant Pathogen Contexts

The antimicrobial mechanism of this compound in plant pathogens involves its role as a phytoalexin, a low-molecular-weight compound produced by plants in response to microbial challenges. nih.gov Phytoalexins are a key component of the plant's defense system. The production of such defense-related specialized metabolites, including terpenoids like geranic acid, contributes to a plant's ability to resist pathogen infection. nih.gov Overexpression of these compounds in crops is considered a potential method for disease control. ebi.ac.uk The presence of geranic acid is part of a complex blend of metabolites that plants deploy to protect against a broad range of fungal attackers. nih.gov

Enzymatic Inhibition and Regulation in Biological Systems (non-human metabolic contexts)

Beyond its direct antimicrobial effects, this compound also functions as a regulator of specific enzymatic processes in various biological systems.

Influence on Tyrosinase Activity

This compound has been identified as a tyrosinase inhibitor. wikidata.orgresearchgate.netzfin.org This enzyme (EC 1.14.18.1) is crucial in the biosynthesis of melanin (B1238610) and other pigments. zfin.org The compound's inhibitory effect on tyrosinase is notable, and it is considered potentially responsible for the potent tyrosinase inhibitory activity observed in lemongrass (Cymbopogon citratus), a plant in which it is naturally found. lookchem.comgoogle.com

| Enzyme | Source of Compound | Inhibitory Activity |

| Tyrosinase (EC 1.14.18.1) | Lemongrass (Cymbopogon citratus) | Identified as a potent inhibitor. lookchem.comzfin.org |

Effects on Melanin Synthesis in Non-Human Organisms

As a direct consequence of its tyrosinase-inhibiting properties, this compound affects melanin synthesis. zfin.org In studies using murine melanoma cells (Melan-a), geranic acid demonstrated the strongest inhibitory activity on melanin production among several related compounds, while exhibiting low toxicity to the cells. ebi.ac.uk This inhibitory action on melanin synthesis highlights its role as a depigmentation agent in a non-human biological context. ebi.ac.ukzfin.org

| Organism/Cell Line | Compound Concentration | Effect on Melanin Content | Cell Viability |

| Melan-a cells | 500 µM | 35.4% reduction | 91.7% |

Advanced Analytical Methodologies for 3,7 Dimethylocta 2,6 Dienoate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the isolation and quantification of 3,7-dimethylocta-2,6-dienoate from various mixtures. The choice of technique depends on the sample's complexity and the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like the esters of 3,7-dimethylocta-2,6-dienoic acid. measurlabs.com It is particularly well-suited for analyzing these compounds in complex matrices such as essential oils or environmental samples. nih.gov The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Methyl (2Z)-3,7-dimethylocta-2,6-dienoate (methyl nerate), an isomer of methyl geranate (B1243311), can be effectively identified and characterized using GC-MS. vulcanchem.com Its mass spectrum shows characteristic fragmentation patterns that are valuable for its identification in complex mixtures. vulcanchem.com The combination of retention time from the GC and the mass spectrum from the MS allows for highly sensitive and specific analysis. nih.gov This is crucial in fields like food science, where it can be used as a reference standard to identify similar volatile compounds. smolecule.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of less volatile or thermally sensitive derivatives of this compound. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reverse-phase (RP) HPLC methods are commonly used for esters like ethyl this compound. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.comsielc.com UPLC, which utilizes columns with smaller particle sizes (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and improved resolution. lcms.cz The principles of transferring a method from HPLC to UPLC involve scaling the flow rate and gradient times to the smaller column dimensions to maintain the separation's selectivity. lcms.cz This allows for higher throughput in quality control laboratories. lcms.cz

| Parameter | HPLC Method | UPLC Method |

| Column Type | C18, 3-5 µm particles | C18, <2 µm particles |

| Typical Mobile Phase | Acetonitrile/Water with acid modifier | Acetonitrile/Water with acid modifier |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Higher |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower | Higher |

This table presents a general comparison of typical parameters for HPLC and UPLC analysis of compounds like this compound, based on established principles of liquid chromatography. sielc.comlcms.cz

Many monoterpenoids, including derivatives of this compound, can exist as enantiomers—mirror-image isomers that may have different biological activities. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

In research involving the synthesis of monoterpenes, chiral HPLC is essential for determining the enantiomeric excess (ee) of a product. For instance, in the synthesis of related chiral compounds, specialized columns like the Daicel Chiralcel OD-H and Chiralpak IA are used. beilstein-journals.org The separation is typically achieved using an isocratic elution with a mobile phase of hexane (B92381) and isopropanol. beilstein-journals.org This allows for the resolution of enantiomers, which is critical for understanding the stereochemistry of enzymatic reactions or asymmetric syntheses. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy and spectrometry are used to elucidate their structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound and its derivatives. mdpi.commdpi.com

In one study, the structure of (2E)-3,7-dimethylocta-2,6-dienoate-6-O-α-l-arabinopyranosyl-(1→6)-β-d-glucopyranoside was elucidated using a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HMQC, HMBC, NOESY). mdpi.com The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of atoms, while NOESY experiments reveal through-space proximities, which helped confirm the trans-configuration at the C2-C3 double bond. mdpi.com

Table of Representative NMR Data for (E)-3,7-dimethylocta-2,6-dienoate Derivatives:

| Atom Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|

| H-2 | 5.88 - 5.95 (s or q) | 114.4 - 114.8 |

| C-3 | - | 163.0 - 163.4 |

| H-4 / H-5 | 2.20 - 2.28 (m) | 26.0 - 41.2 |

| H-6 | 5.09 - 5.14 (m) | 122.8 - 123.4 |

| C-7 | - | 132.7 - 132.9 |

| C-3 Methyl | 2.20 - 2.28 (s) | 19.2 - 19.3 |

| C-7 Methyl | 1.71 (s) | 17.7 |

| C-8 | 1.63 (s) | 25.7 |

Note: This table compiles representative chemical shift ranges from studies on various phenyl esters of (E)-3,7-dimethylocta-2,6-dienoic acid, analyzed in Chloroform-d. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. bioanalysis-zone.com This is a significant advantage over standard MS, as it greatly increases confidence in the identification of an unknown compound or the confirmation of a synthesized one. bioanalysis-zone.com For example, the structure of a new monoterpenoid glycoside of this compound was confirmed using HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), which provided an exact mass measurement matching the calculated value. mdpi.com

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural analysis. In MS/MS, a specific ion from the initial mass spectrum is selected, fragmented further, and a second mass spectrum is recorded for these fragments. This process provides detailed information about the compound's structure and can help differentiate between isomers. While HRMS offers high specificity that can reduce or eliminate background interference, MS/MS is crucial for structural elucidation by correlating product ions to the parent molecule. bioanalysis-zone.com Research on esters of geranic acid has utilized HRMS to confirm the structures of newly synthesized compounds by matching the experimentally found mass with the calculated mass for the protonated molecule [M+H]⁺. mdpi.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structural features of this compound. They provide valuable information about the functional groups present and the extent of electronic conjugation within the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1715-1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester group. mdpi.com Another significant band appears around 1645 cm⁻¹, corresponding to the C=C stretching of the conjugated alkene. mdpi.com Additional bands for C-H stretching and bending vibrations are also present. For instance, IR data for a glycosidic derivative of (2E)-3,7-Dimethylocta-2,6-dienoate showed characteristic peaks at 1715 cm⁻¹ (C=O) and 1645 cm⁻¹ (C=C). mdpi.com Similarly, the related compound, 3,7-Dimethylocta-2,6-dienoic acid, exhibits a strong carbonyl absorption. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The conjugated diene system of the ester results in a characteristic absorption maximum (λmax) in the UV region. For a glycoside of (2E)-3,7-Dimethylocta-2,6-dienoate, the UV maximum was observed at 221 nm in methanol (B129727). mdpi.com This absorption is attributed to the π → π* electronic transition of the conjugated system formed by the double bond and the carbonyl group of the ester.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Analytical Method | Feature | Characteristic Value/Region | Compound Reference |

| Infrared (IR) | Carbonyl (C=O) Stretch | ~1715-1720 cm⁻¹ | (2E)-3,7-Dimethylocta-2,6-dienoate-6-O-glycoside mdpi.com |

| Alkene (C=C) Stretch | ~1645 cm⁻¹ | (2E)-3,7-Dimethylocta-2,6-dienoate-6-O-glycoside mdpi.com | |

| UV-Visible | λmax | ~221 nm | (2E)-3,7-Dimethylocta-2,6-dienoate-6-O-glycoside mdpi.com |

Advanced Techniques for Structural Analysis

Beyond basic spectroscopic methods, advanced techniques are employed to gain deeper insights into the precise three-dimensional structure and gas-phase conformation of this compound and its derivatives.

X-ray crystallography is a powerful experimental science used to determine the exact atomic and molecular structure of a crystal. wikipedia.org The technique involves diffracting a beam of X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a three-dimensional model of electron density, which allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org

While this compound itself is a liquid or oil under standard conditions, the principles of X-ray crystallography can be applied to its solid derivatives. nih.gov By synthesizing a crystalline derivative of the compound, it becomes possible to obtain a high-resolution crystal structure. This approach has been successfully used to characterize complex natural products and organic molecules. rsc.org For instance, the Protein Data Bank in Europe (PDBe) contains entries for structures incorporating a 2,6-dimethylocta-2,6-dienoate moiety, demonstrating the feasibility of crystallizing and analyzing derivatives of this compound. ebi.ac.uk Such an analysis would provide unequivocal proof of the molecule's stereochemistry and conformation in the solid state.

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This separation provides a physicochemical property known as the rotationally averaged Collision Cross Section (CCS), which is a measure of the ion's shape in the gas phase. nih.gov The CCS value serves as an additional and highly specific identifier, complementing mass-to-charge ratio (m/z) and retention time data, and is particularly useful for distinguishing between isomers. mdpi.com

For novel or rare compounds like this compound, where an authentic analytical standard for experimental CCS determination may not be available, computational prediction methods are invaluable. waters.com Machine learning models, such as those described in recent studies, can predict CCS values with high accuracy (often with a mean relative error below 3%) using only the molecular structure as input. nih.govwaters.com These models are trained on large datasets of experimentally measured CCS values and use molecular descriptors to calculate a predicted CCS. nih.gov The comparison between an experimentally measured CCS of an unknown and the predicted CCS values for potential candidate structures can significantly increase the confidence in its identification. arxiv.org For this compound, one could predict the CCS values for its various ionic adducts (e.g., [M+H]⁺, [M+Na]⁺) to create a reference for future analytical work.

Table 2: Conceptual Data for Predicted Collision Cross Section (CCS) Analysis

| Ion Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) | Prediction Model |

| [M+H]⁺ | 183.1380 | Value would be generated | e.g., DarkChem, CCSondemand waters.comarxiv.org |

| [M+Na]⁺ | 205.1199 | Value would be generated | e.g., DarkChem, CCSondemand waters.comarxiv.org |

| [M-H]⁻ | 181.1234 | Value would be generated | e.g., DarkChem, CCSondemand waters.comarxiv.org |

Computational and Theoretical Investigations of 3,7 Dimethylocta 2,6 Dienoate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to investigate the conformational landscape and dynamic behavior of molecules like 3,7-dimethylocta-2,6-dienoate. While specific molecular dynamics studies solely focused on this compound are not extensively detailed in the provided results, the principles of these simulations are widely applied to similar molecules. For instance, detailed atomistic molecular dynamics simulations are used to study the behavior of various polymer blends, examining their structure and phase behavior through radial distribution functions and radii of gyration. rsc.org This type of simulation provides insights into the mobility and packing of molecules. rsc.org

Molecular docking, a key component of molecular modeling, has been extensively used to study the interactions of analogues of this compound with insect olfactory receptors. researchgate.netnih.gov These studies help in understanding the binding mechanisms, which are crucial for the rational design of new, more effective compounds. researchgate.net For example, molecular docking studies on geranic acid esters, which are structurally related to this compound, have revealed that hydrogen bonding and hydrophobic interactions are vital for their binding affinity to specific odorant-binding proteins in aphids. researchgate.netnih.govmdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. dergipark.org.tr These calculations can determine various thermodynamic and electronic properties. dergipark.org.trresearchgate.net For derivatives of geranial, a related compound, DFT calculations have been used to understand their electronic properties and structural stability, which are important for drug development. dergipark.org.tr

These computational methods can predict key parameters that influence a molecule's reactivity, such as the energies of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). dergipark.org.tr Such calculations provide a theoretical basis for understanding the chemical behavior of this compound and its analogues.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems.researchgate.netchemeo.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have been particularly insightful in the context of their effects on insects.

Ligand-Receptor Interactions in Chemo-perception (e.g., Insect Olfactory Receptors).chemeo.com

The sense of smell in insects is a complex process involving the interaction of volatile compounds with olfactory receptors (ORs) located on their antennae. mdpi.com These receptors are typically part of a complex that includes a highly conserved co-receptor called Orco. mdpi.comfrontiersin.org The interaction between a specific odorant molecule and an OR triggers a neuronal signal. frontiersin.org

In the case of aphids, odorant-binding proteins (OBPs) play a crucial role in transporting odor molecules like (E)-β-farnesene, the main component of the aphid alarm pheromone, to the olfactory receptors. researchgate.netnih.gov Research has shown that certain OBPs, such as ApisOBP9 in the pea aphid (Acyrthosiphon pisum), have a strong binding affinity for pheromones and their analogues. researchgate.netnih.gov Molecular docking studies have helped to visualize these interactions, showing, for example, that hydrogen bonds and hydrophobic interactions are key to the binding affinity of geranic acid esters with ApisOBP9. researchgate.netnih.govmdpi.com

Rational Design of Biologically Active Analogues (e.g., Aphid Repellents).researchgate.netchemeo.com

The insights gained from SAR and molecular docking studies are directly applied to the rational design of new, more effective biologically active compounds. researchgate.net By understanding which structural features of this compound analogues are important for binding to insect olfactory receptors, scientists can design new molecules with enhanced activity. researchgate.netnih.gov

For example, a study on geranic acid esters containing substituted aromatic rings found that inverting the ester group increased the repellent activity against the pea aphid and the binding affinity to ApisOBP9. researchgate.netnih.gov The research also revealed that introducing substituents at the meta-position of the benzene (B151609) ring, particularly chlorine and bromine, enhanced the biological activity. researchgate.netnih.govmdpi.com This knowledge provides valuable clues for the development of novel and eco-friendly aphid repellents. researchgate.netnih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Routes for Specific Isomers

The controlled synthesis of specific geometric isomers of 3,7-Dimethylocta-2,6-dienoate, namely methyl geranate (B1243311) ((2E)-isomer) and methyl nerate ((2Z)-isomer), remains a key objective for chemists. While methods like the esterification of geranic acid with methanol (B129727) are common, future research will likely focus on developing more efficient and highly stereoselective synthetic strategies. smolecule.com This includes the exploration of novel catalysts and reaction conditions that can favor the formation of one isomer over the other, which is crucial for studying their distinct biological activities. researchgate.netresearchgate.net Research into Lewis acid-mediated additions and other stereoselective reactions may provide new pathways to these and related tertiary methyl ethers. nih.gov Such advancements are critical for producing pure samples for biological assays and for the industrial-scale synthesis required for agricultural or pharmaceutical applications. pherobase.com

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

In nature, this compound is a product of terpenoid metabolism. smolecule.com All terpenoids originate from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comacademicjournals.orgwiley.commdpi.com The condensation of IPP and DMAPP by geranyl diphosphate synthase (GPPS) yields geranyl diphosphate (GPP), the direct precursor to monoterpenes. mdpi.comnih.gov

A significant research frontier is the complete elucidation of the specific enzymatic steps and regulatory networks that lead to methyl geranate and its isomers in various organisms. It is hypothesized that methyl geranate shares a biosynthetic pathway with Juvenile Hormone III (JH III) in insects, branching off from the central isoprenoid pathway. researchgate.net Injecting deuterium-labeled geranyl pyrophosphate into burying beetles (Nicrophorus vespilloides) resulted in the emission of labeled methyl geranate, supporting the hypothesis of a shared pathway. researchgate.net However, the precise enzymes, such as specific methyltransferases that catalyze the final esterification step, are largely uncharacterized. plos.org Future work will involve identifying and functionally characterizing these enzymes, as well as the transcription factors (like MYB, bHLH, and AP2/ERF families) and non-coding RNAs (including miRNAs and lncRNAs) that regulate their expression in response to developmental or environmental cues. mdpi.comwiley.comfrontiersin.org

Exploration of New Ecological and Biological Roles in Diverse Organisms

The known ecological roles of this compound are primarily as a semiochemical, particularly in insects. In the burying beetle Nicrophorus vespilloides, methyl geranate is emitted by breeding females and functions as an anti-aphrodisiac, signaling their temporary infertility while caring for offspring and helping to synchronize parental care. researchgate.netmpg.deoup.com The emission of this volatile compound is strongly correlated with the female's Juvenile Hormone III levels. researchgate.net Male antennae have been shown to respond to methyl geranate, and its presence significantly reduces male copulation attempts. mpg.deresearchgate.net Interestingly, second-instar larvae of this species also produce methyl geranate, which appears to increase the frequency of maternal feeding, suggesting it may act as a component of a "begging pheromone". oup.com

Future research will likely expand the search for this compound's roles in other species. Investigations in plants, for example, may reveal functions in defense against herbivores or pathogens, or as a signal to attract pollinators or predators of herbivores. smolecule.com Exploring its function across a wider range of insects and other organisms could uncover novel roles in communication, defense, and development.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of this compound, often present in trace amounts in complex biological samples, necessitates the use of advanced analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for analyzing volatile compounds like methyl geranate. researchgate.net For more comprehensive studies, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity and is advantageous for analyzing complex metabolite mixtures. nih.govnih.gov

Future advancements will focus on enhancing the sensitivity and resolution of these techniques to detect minute quantities of the compound in real-time from living organisms. The development of non-invasive sampling methods will be crucial for studying the dynamic emission of this volatile. Furthermore, the application of Nuclear Magnetic Resonance (NMR)-based metabolomics can provide detailed structural information and help to analyze metabolic fluxes within the terpenoid pathways. springernature.com These advanced analytical tools are essential for metabolomics studies aiming to understand the complete metabolic profile of an organism and how it changes in response to various stimuli. nih.govnih.govfrontiersin.org

Integration of Omics Data for Systems-Level Understanding

To achieve a holistic understanding of this compound's role in biological systems, researchers are increasingly integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comwiley.comnih.gov This systems biology approach allows for the correlation of gene expression patterns (transcriptomics) with the abundance of proteins (proteomics) and metabolites (metabolomics), providing a comprehensive view of the biosynthetic pathways and their regulation. frontiersin.orgfrontiersin.orgnih.gov

For example, by combining metabolome and transcriptome data, studies have successfully identified key genes and pathways involved in terpenoid synthesis in various plants. mdpi.comnih.gov Co-expression analysis, which identifies genes that are activated or deactivated together, has been instrumental in discovering novel enzymes and regulatory factors in specialized metabolite pathways. nih.gov Future research will leverage this integrative approach to build predictive models of the this compound biosynthetic network. These models will help to identify key control points and guide bioengineering efforts. mdpi.comwiley.com

Bioengineering and Synthetic Biology Approaches for Sustainable Production

The commercial demand for valuable terpenoids for use as fragrances, flavorings, and pharmaceuticals is growing. nih.govwiley.com Traditional production methods, such as extraction from plants or chemical synthesis, can be costly and unsustainable. nih.govresearchgate.net Metabolic engineering and synthetic biology offer a promising alternative for the sustainable production of this compound and its precursors. researchgate.netnih.gov

Researchers have successfully engineered microorganisms like Escherichia coli to produce geranate and its alcohol precursor, geraniol (B1671447). nih.govwiley.comresearchgate.net One innovative strategy involves the Isopentenol (B1216264) Utilization Pathway (IUP), which can convert affordable C5 isopentenol feedstocks into the key terpenoid precursors IPP and DMAPP, bypassing the native, more complex metabolic pathways. researchgate.netnih.gov In one study, an engineered E. coli strain expressing the IUP and specific dehydrogenases from Castellaniella defragrans produced 764 mg/L of geranate in 24 hours. researchgate.netnih.gov

Future work will focus on optimizing these microbial cell factories by fine-tuning enzyme expression levels, improving precursor supply, and minimizing competing metabolic pathways. researchgate.net The development of robust, high-yield microbial strains will be key to making the bio-based production of this compound economically viable and environmentally friendly.

Table of Mentioned Research Areas and Key Methodologies

| Future Research Area | Key Methodologies & Approaches | Primary Goal |

|---|---|---|

| Novel Synthetic Routes | Stereoselective catalysis, Lewis acid-mediated reactions | Achieve high-yield, isomer-specific synthesis of methyl geranate and nerate. |

| Biosynthetic Pathways | Enzyme assays, gene cloning, functional genomics, isotope labeling | Identify all enzymes and regulatory elements controlling the compound's natural production. |

| Ecological & Biological Roles | Behavioral assays, electroantennography (EAG), field studies | Discover new functions in inter- and intra-species communication and defense. |

| Advanced Analytical Techniques | GC-MS, UHPLC-MS/MS, NMR-based metabolomics | Enhance detection sensitivity for trace analysis and dynamic metabolic profiling. |

| Integration of Omics Data | Systems biology, bioinformatics, co-expression network analysis | Create comprehensive models of the metabolic network for predictive biology. |

| Bioengineering & Synthetic Biology | Metabolic engineering, microbial fermentation, pathway optimization (e.g., IUP) | Develop sustainable, high-yield production of the compound in engineered microbes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,7-dimethylocta-2,6-dienoate derivatives, and how can purity be optimized?

- Methodological Answer : The compound and its derivatives are typically synthesized via esterification of geranic acid or related precursors. For example, deuterated analogs (e.g., methyl (2E)-[2,4,4,9,9,9-²H₆]-3,7-dimethylocta-2,6-dienoate) are prepared using isotopic labeling during condensation and esterification steps, followed by flash chromatography for purification . Optimizing purity requires careful control of reaction conditions (e.g., temperature, solvent polarity) and analytical validation via GC-MS or NMR.

Q. How can structural characterization of this compound derivatives be performed to confirm stereochemistry?

- Methodological Answer : X-ray crystallography (e.g., SHELX refinement ) and NMR spectroscopy are critical. For instance, ¹H NMR can distinguish E/Z isomers via coupling constants (e.g., J = 12–16 Hz for trans double bonds). Stereochemical assignments for compounds like (E)-3,7-dimethylocta-2,6-dienyl esters are further validated using NOESY correlations .

Q. What structure-activity relationship (SAR) insights exist for this compound in pest management?

- Methodological Answer : Modifying the ester group significantly impacts bioactivity. For example, 3-methoxyphenethyl (E)-3,7-dimethylocta-2,6-dienoate (compound 3f ) showed dual repellent activity against Acyrthosiphon pisum and attractant effects on Harmonia axyridis . Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., alkyl chains, electron-withdrawing groups) and testing in controlled bioassays.

Advanced Research Questions

Q. How can isotopic labeling and stereochemical control improve mechanistic studies of this compound in terpene biosynthesis?

- Methodological Answer : Deuterium-labeled analogs (e.g., methyl [²H₆]-3,7-dimethylocta-2,6-dienoate) enable tracking of substrate cyclization in terpene synthases. Stereochemical purity is achieved via chiral chromatography or asymmetric catalysis, with reaction progress monitored via LC-HRMS . These methods clarify enzyme promiscuity and cyclization pathways in multiproduct terpene synthases.

Q. What mechanistic insights can molecular docking provide for this compound’s interactions with insect odorant receptors?

- Methodological Answer : Docking studies using homology-modeled receptors (e.g., Harmonia axyridis odorant-binding proteins) can identify key binding residues. For compound 3f , hydrophobic interactions with phenylalanine or leucine residues may explain its attractant properties . Computational workflows involve ligand preparation (e.g., energy minimization in AutoDock Vina), grid parameterization, and free energy scoring.

Q. How can alkyl chain modifications enhance the antibacterial activity of this compound derivatives?

- Methodological Answer : Extending alkyl chains (e.g., replacing pentyl with undecyl groups) increases lipophilicity, enhancing membrane penetration. For example, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-undecylbenzene-1,3-diol showed improved antibacterial activity against Gram-positive pathogens . Activity is quantified via MIC assays, with logP values calculated to optimize bioavailability.

Q. How should researchers address contradictions in SAR data for this compound derivatives?

- Methodological Answer : Conflicting bioactivity results may arise from assay variability (e.g., solvent effects, insect strain differences). To resolve this, standardize protocols (e.g., OECD guidelines) and validate with orthogonal assays (e.g., electrophysiology for repellency ). Statistical tools like ANOVA or machine learning models can identify confounding variables.

Q. What ecotoxicological assessments are critical for field applications of this compound-based repellents?

- Methodological Answer : Assess acute toxicity (e.g., LC₅₀) to non-target species (e.g., Harmonia axyridis) and biodegradability via OECD 301 tests. Compound 3f demonstrated low toxicity to H. axyridis in lab studies, but field trials must evaluate bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.